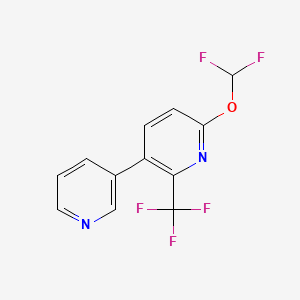

6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine

Descripción general

Descripción

6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with difluoromethoxy and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a

Actividad Biológica

6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. The incorporation of fluorine atoms in organic compounds often enhances their biological activity due to increased lipophilicity and altered electronic properties, which can improve drug-target interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₈H₆F₅N O

- CAS Number : 1214332-87-2

- Molecular Weight : 213.14 g/mol

The presence of difluoromethoxy and trifluoromethyl groups contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that fluorinated pyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that the introduction of fluorine atoms enhances the antibacterial efficacy of related compounds against various bacterial strains.

- In Vitro Studies : A series of pyridine derivatives were synthesized and evaluated for their antibacterial activity. Compounds with fluorine substitutions demonstrated improved inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated analogs .

- Biofilm Inhibition : The compound's ability to inhibit biofilm formation was also assessed. Biofilms are protective layers formed by bacterial colonies that complicate treatment efforts. The minimum biofilm inhibitory concentrations (MBICs) of certain derivatives were found to be substantially lower than their MICs, indicating strong anti-biofilm activity .

Antiviral Activity

Fluorinated compounds have been recognized for their antiviral properties as well. Studies suggest that the structural modifications introduced by fluorination can enhance the potency of antiviral agents by improving their binding affinity to viral targets.

- Mechanism of Action : The enhanced lipophilicity due to fluorination allows for better membrane penetration, which is crucial for antiviral efficacy .

- Case Studies : Specific derivatives have shown promise against viruses such as SARS-CoV-2, highlighting the importance of ongoing research into the antiviral potential of pyridine-based compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship:

| Substituent | Effect on Activity |

|---|---|

| Difluoromethoxy group | Increases lipophilicity and enhances binding |

| Trifluoromethyl group | Improves potency against bacterial and viral targets |

| Positioning of fluorine | Critical for selectivity and potency modulation |

The presence of these fluorinated groups not only contributes to increased biological activity but also influences pharmacokinetic properties such as solubility and absorption.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine has shown potential as a pharmaceutical intermediate. Its derivatives are being investigated for their efficacy against various diseases, including cancer and bacterial infections.

- Case Study : Research has indicated that compounds with similar structures exhibit inhibition of certain kinases involved in cancer progression. The trifluoromethyl group may enhance binding affinity to biological targets due to its electron-withdrawing nature, which stabilizes the interaction with active sites on enzymes.

Agrochemicals

The compound is also being explored for its applications in agrochemicals, particularly as a potential herbicide or pesticide. Its unique chemical properties allow for selective targeting of plant pathways.

- Research Findings : Studies have demonstrated that modifications of the pyridine ring can lead to enhanced herbicidal activity, making it a candidate for development into new agricultural products.

Materials Science

In materials science, this compound can serve as a building block for creating novel polymers and materials with specific functionalities.

- Application Example : The incorporation of difluoromethoxy and trifluoromethyl groups into polymer backbones can impart desirable thermal and chemical stability, making them suitable for high-performance applications.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Development of pharmaceutical agents targeting cancer and infections | Increased efficacy and selectivity |

| Agrochemicals | Formulation of herbicides and pesticides | Targeted action with reduced environmental impact |

| Materials Science | Synthesis of advanced polymers | Enhanced stability and performance |

Propiedades

IUPAC Name |

6-(difluoromethoxy)-3-pyridin-3-yl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F5N2O/c13-11(14)20-9-4-3-8(7-2-1-5-18-6-7)10(19-9)12(15,16)17/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPIJCBLBRJAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=C(C=C2)OC(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.